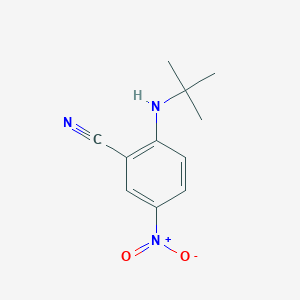

2-(Tert-butylamino)-5-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

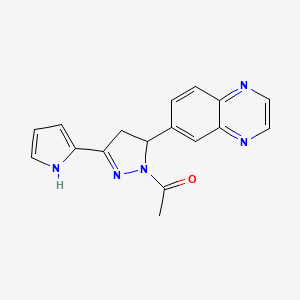

The compound “2-(Tert-butylamino)-5-nitrobenzonitrile” likely contains a tert-butylamino group, a nitro group, and a nitrile group attached to a benzene ring . The tert-butylamino group is a type of amine that is often used in organic synthesis due to its steric hindrance .

Molecular Structure Analysis

The molecular structure of “this compound” would likely show the benzene ring at the center with the tert-butylamino, nitro, and nitrile groups attached at the 2nd, 5th, and 1st positions respectively .Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the functional groups present in the molecule. For instance, the nitro group is often involved in redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the nitro group could make the compound more reactive .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reaction Mechanisms

- The synthesis of 2-aminobenzonitriles, including derivatives related to 2-(Tert-butylamino)-5-nitrobenzonitrile, through nitrosation reactions and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles showcases a method for preparing such compounds efficiently. This process involves tert-butylnitrite-mediated nitrosation, highlighting an inexpensive and scalable method for synthesizing benzoxazinones via intramolecular condensation, demonstrating the compound's utility in organic synthesis and methodology development (Chen et al., 2018).

Material Science and Engineering

- Studies on aromatic SNF approaches to fluorinated phenyl tert-butyl nitroxides have detailed the synthesis of functionalized perfluorinated phenyl tert-butyl nitroxides. The process involves the interaction of fluoroaromatic compounds with tert-butylamine, followed by oxidation, leading to the creation of compounds with potential applications in material science, particularly due to their radical nature and interaction with copper complexes, suggesting utility in developing new materials with specific magnetic properties (Tretyakov et al., 2019).

Environmental Science and Biodegradation

- Research on the biodegradation of dinitroaniline herbicide butralin by a newly isolated bacterium highlights the environmental and biotechnological applications of compounds structurally similar to this compound. This study provides insight into the microbial degradation pathways of nitroaromatic compounds, which are crucial for environmental remediation and understanding the biotransformation mechanisms of persistent organic pollutants (Ghatge et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(tert-butylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)13-10-5-4-9(14(15)16)6-8(10)7-12/h4-6,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNYZDDENIXXCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2674525.png)

![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)

![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)

![N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)

![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B2674537.png)

![7-Fluoro-3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674545.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2674548.png)